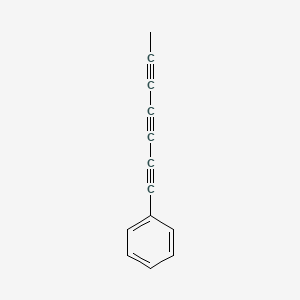
Phenylheptatriyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhepta-1,3,5-triyne is a member of benzenes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Phenylheptatriyne has shown significant promise in medicinal chemistry, particularly as an anti-inflammatory agent. A study conducted on extracts from Coreopsis lanceolata demonstrated that this compound effectively inhibited the production of nitric oxide and the secretion of inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 in LPS-induced BV2 and RAW264.7 cells. The compound achieved this by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key players in inflammatory processes .
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Effect |
|---|---|
| Nitric Oxide Production | Inhibited |
| TNF-α Secretion | Reduced |
| IL-6 Secretion | Decreased |
| iNOS Expression | Downregulated |
| COX-2 Expression | Inhibited |
Neuroprotection
The neuroprotective properties of this compound have been explored, particularly its ability to inhibit neuroinflammation. The compound's mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical pathway in neuroinflammatory responses . This suggests potential applications in treating neurodegenerative diseases characterized by chronic inflammation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Extracts containing this compound from Bidens pilosa have demonstrated activity against a range of microorganisms, including bacteria and fungi. The compound's efficacy is enhanced under light conditions, indicating its potential as a photosensitizer in photodynamic therapy .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Condition |
|---|---|---|
| E. coli | Inhibited | Light-dependent |
| S. cerevisiae | Inhibited | Light-dependent |
| Fusarium culmorum | Growth suppression | Light-dependent |
Cytotoxicity and Drug Potentiation
Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, such as CEM/VLB100. When combined with UVA light exposure, the compound's toxicity increases significantly, suggesting potential applications in phototherapy for cancer treatment .
Propiedades
Número CAS |
4300-27-0 |
|---|---|
Fórmula molecular |
C13H8 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
hepta-1,3,5-triynylbenzene |
InChI |
InChI=1S/C13H8/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,1H3 |
Clave InChI |
ACKWHAMNCLDPRO-UHFFFAOYSA-N |
SMILES |
CC#CC#CC#CC1=CC=CC=C1 |
SMILES canónico |
CC#CC#CC#CC1=CC=CC=C1 |
Key on ui other cas no. |
4300-27-0 |
Sinónimos |
phenylheptatriyne phenylheptatriyne, radical ion(1+) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















